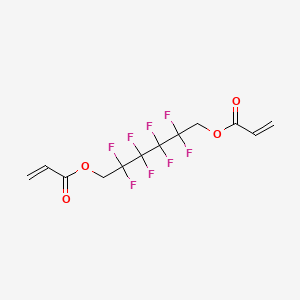

1,6-Bis(acriloiloxi)-2,2,3,3,4,4,5,5-octafluorohexano

Descripción general

Descripción

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a useful research compound. Its molecular formula is C12H10F8O4 and its molecular weight is 370.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monómero para la Síntesis de Polímeros

Este compuesto se puede utilizar como monómero en la síntesis de polímeros . La presencia de grupos acriloiloxi le permite participar en reacciones de polimerización, lo que lleva a la formación de polímeros con propiedades únicas.

Agente de Entrecruzamiento

El compuesto puede servir como un agente de entrecruzamiento . Los agentes de entrecruzamiento se utilizan para crear conexiones entre largas cadenas de polímeros, mejorando la resistencia y estabilidad del material.

Recubrimiento Protector

Se puede utilizar para formar recubrimientos protectores . La naturaleza fluorada de este compuesto podría conferir resistencia al calor, los productos químicos y las inclemencias del tiempo, lo que lo hace adecuado para aplicaciones de recubrimientos protectores.

Fabricación de Nanomateriales

El compuesto se ha investigado como un material prometedor para la fabricación de nanomateriales como nanotubos y nanofibras . Las propiedades únicas de este compuesto podrían permitir la creación de nanomateriales con un rendimiento mejorado en diversas aplicaciones.

Agente Activo de Superficie

El compuesto podría utilizarse potencialmente como un agente activo de superficie . Los agentes activos de superficie, o surfactantes, son compuestos que reducen la tensión superficial entre dos líquidos o entre un líquido y un sólido. Esto podría ser útil en una variedad de industrias, incluidos los detergentes, las emulsiones y las espumas.

Análisis Químico

El compuesto se ha utilizado en ciertos métodos de análisis químico . Sus propiedades únicas podrían hacerlo útil como reactivo o aditivo en diversas técnicas analíticas.

Mecanismo De Acción

Mode of Action

The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate monomer, it can undergo a reaction known as free radical polymerization, where the double bond in the acrylate group reacts with a free radical to form a larger molecule . This process can continue, leading to the formation of a polymer chain.

Pharmacokinetics

Given its use in industrial applications, it’s likely that its bioavailability in a biological system would be low .

Result of Action

The primary result of the action of this compound is the formation of polymers. These polymers can have various properties and uses depending on the specific conditions of the polymerization reaction .

Actividad Biológica

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (CAS Number: 2264-01-9) is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores its biological activity, focusing on its interactions with biological systems and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₀F₈O₄

- Molecular Weight : 370.20 g/mol

- Physical State : Colorless to light yellow liquid

- Purity : ≥90.0% (by GC) .

Biological Activity Overview

The biological activity of 1,6-bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane has been studied primarily in the context of its potential as a biocompatible material in biomedical applications. Its unique fluorinated structure contributes to its hydrophobicity and stability.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that 1,6-bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane could inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its hydrophobic nature .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various human cell lines showed that at low concentrations (below 100 µg/mL), it exhibited minimal cytotoxic effects. However, at higher concentrations, a dose-dependent increase in cell death was observed .

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

| 200 | 40 |

Case Studies

-

Wound Healing Applications :

A case study explored the use of 1,6-bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane in wound dressings. The compound was incorporated into a polymer matrix that exhibited improved moisture retention and antimicrobial properties. In animal models, wounds treated with the fluorinated polymer healed significantly faster compared to controls . -

Drug Delivery Systems :

Another study investigated its potential as a drug delivery vehicle for anti-cancer drugs. The compound's ability to form stable nanoparticles allowed for controlled release of the therapeutic agent over time. In vitro tests indicated enhanced cytotoxic effects against cancer cells when combined with doxorubicin .

Safety and Toxicology

Safety assessments are crucial for any compound intended for biomedical applications. The compound has been classified as an irritant based on standard hazard codes (Xi: Irritant). Long-term exposure studies are necessary to fully understand the chronic effects and potential bioaccumulation in living organisms .

Propiedades

IUPAC Name |

(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTMTZBMAGYMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4 | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379721 | |

| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-01-9 | |

| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2264-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl diacrylate (DCFA4) in the development of new materials for NIL?

A1: DCFA4 acts as a crosslinker in the development of a novel fluorinated hybrid resist for NIL. The researchers combined DCFA4 with a fluorinated mercaptopropyl polyhedral oligomeric silsesquioxane (POSS-F-SH) []. Upon UV exposure, the thiol (SH) groups on the POSS-F-SH react with the acrylate groups on the DCFA4 in a process called thiol-ene photopolymerization. This reaction creates a crosslinked network, resulting in a solid material suitable for use as a mold in NIL.

Q2: What are the advantages of using a hybrid resist containing DCFA4 for NIL?

A2: The incorporation of DCFA4 in the hybrid resist formulation offers several benefits for NIL applications:

- Low Viscosity: DCFA4 contributes to the low viscosity of the uncured resist (16–239 cP) [], allowing for easier processing and filling of nanometer-scale features in NIL molds.

- Low Shrinkage: The resulting hybrid material exhibits low bulk volumetric shrinkage (4.8–7.5%) upon curing [], ensuring high fidelity pattern transfer during the imprinting process.

- Excellent Mechanical Properties: The crosslinked material shows high transparency to UV light, resistance to organic solvents, and excellent mechanical properties, including a Young's modulus of 0.31–1.56 GPa []. These properties contribute to the durability of the mold and its ability to withstand multiple imprinting cycles.

- Low Surface Energy: The presence of fluorine atoms in both DCFA4 and POSS-F-SH contributes to the low surface energy of the cured material (14–20.4 mJ m−2) [], facilitating easy release from the imprinted substrate and preventing damage to the delicate nanostructures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.